

# PROTAC HER2 degrader-1 binding affinity to HER2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC HER2 degrader-1

Cat. No.: B15610871 Get Quote

An In-depth Technical Guide on the Binding Affinity and Mechanism of **PROTAC HER2 Degrader-1** 

For researchers, scientists, and drug development professionals, this guide provides a detailed examination of **PROTAC HER2 degrader-1**, a novel therapeutic agent designed to selectively target and degrade the HER2 protein. This document outlines its binding characteristics, mechanism of action, and the experimental protocols used for its evaluation.

## **Introduction to PROTAC HER2 Degrader-1**

PROTAC HER2 degrader-1, also identified as compound CH7C4, is a Proteolysis Targeting Chimera engineered for the targeted degradation of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] This bifunctional molecule is constructed from a ligand that binds to HER2, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, CH7C4 utilizes an analog of the potent and selective HER2 inhibitor Tucatinib as its HER2-binding moiety ("warhead") and a ligand for the Cereblon (CRBN) E3 ligase.[3] By inducing proximity between HER2 and CRBN, CH7C4 hijacks the cell's natural ubiquitin-proteasome system to tag HER2 for degradation, thereby eliminating the protein from the cell.

## **Quantitative Data Summary**

The efficacy of **PROTAC HER2 degrader-1** (CH7C4) is defined by its binding affinity, degradation efficiency, and its impact on cancer cell proliferation. While a direct dissociation constant (Kd) for the entire CH7C4 molecule is not specified in the primary literature, the







inhibitory concentration (IC50) of its warhead, Tucatinib, provides a strong measure of its binding affinity to the HER2 kinase domain.



| Parameter                           | Molecule  | Value            | Cell Line <i>l</i> Assay Condition                                                                | Description                                                                                                             |
|-------------------------------------|-----------|------------------|---------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Binding Affinity<br>(IC50)          | Tucatinib | 6.9 nM           | Kinase Assay<br>(recombinant<br>HER2)                                                             | Concentration required to inhibit 50% of HER2 kinase activity, indicating the binding affinity of the PROTAC's warhead. |
| Tucatinib                           | 8 nM      | Cell-based Assay | Concentration required to inhibit 50% of HER2 activity in a cellular context.                     |                                                                                                                         |
| Degradation<br>Efficiency<br>(DC50) | CH7C4     | 69 nM            | BT-474 Cells                                                                                      | Concentration of<br>the PROTAC<br>required to<br>degrade 50% of<br>the target HER2<br>protein.[1][2][3]                 |
| CH7C4                               | 55 nM     | NCI-N87 Cells    | Concentration of<br>the PROTAC<br>required to<br>degrade 50% of<br>the target HER2<br>protein.[3] |                                                                                                                         |
| Maximum Degradation (Dmax)          | CH7C4     | 96%              | BT-474 Cells                                                                                      | The maximum percentage of HER2 protein degraded at optimal PROTAC                                                       |



|                                       |          |               |                                                                                                                        | concentration.[1] [2][3]                                                                                                                         |
|---------------------------------------|----------|---------------|------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| CH7C4                                 | 94%      | NCI-N87 Cells | The maximum percentage of HER2 protein degraded at optimal PROTAC concentration.[3]                                    |                                                                                                                                                  |
| Anti-proliferative<br>Activity (IC50) | CH7C4    | 0.047 nM      | BT-474 Cells                                                                                                           | Concentration of<br>the PROTAC<br>required to inhibit<br>50% of cell<br>proliferation in a<br>HER2-positive<br>breast cancer<br>cell line.[1][2] |
| CH7C4                                 | 0.098 nM | SK-BR-3 Cells | Concentration of the PROTAC required to inhibit 50% of cell proliferation in a HER2-positive breast cancer cell line.  |                                                                                                                                                  |
| CH7C4                                 | 0.137 nM | NCI-N87 Cells | Concentration of the PROTAC required to inhibit 50% of cell proliferation in a HER2-positive gastric cancer cell line. |                                                                                                                                                  |

## **Signaling Pathway and Mechanism of Action**







HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways crucial for cell growth and proliferation, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.





Click to download full resolution via product page

Caption: HER2 Receptor Signaling Pathways.



**PROTAC HER2 degrader-1** (CH7C4) functions by inducing the formation of a ternary complex between the HER2 protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to HER2, marking it for destruction by the proteasome.



Click to download full resolution via product page

Caption: PROTAC-mediated degradation of HER2.

# Experimental Protocol: Surface Plasmon Resonance (SPR)



Surface Plasmon Resonance (SPR) is a primary biophysical technique used to measure the binding kinetics and affinity of PROTACs. It allows for the real-time, label-free analysis of both binary (PROTAC-protein) and ternary (E3 ligase-PROTAC-protein) complex formation.[5][6][7] [8][9]

## **Objective:**

To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of **PROTAC HER2 degrader-1** for the HER2 protein.

#### **Materials:**

- Instrument: Biacore SPR system (e.g., Biacore T200).
- Sensor Chip: CM5 sensor chip (for amine coupling) or NTA sensor chip (for His-tagged proteins).
- Ligand: Recombinant human HER2 protein (extracellular or kinase domain).
- Analyte: PROTAC HER2 degrader-1 (CH7C4), dissolved in DMSO and diluted in running buffer.
- Buffers:
  - Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
  - Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.
  - Activation Reagents: 0.4 M EDC and 0.1 M NHS.
  - Blocking Reagent: 1 M Ethanolamine-HCl, pH 8.5.
- Regeneration Solution: Glycine-HCl, pH 2.0 (or other suitable solution depending on ligand stability).

## Methodology:

· Ligand Immobilization:



- Equilibrate the sensor chip with running buffer.
- Activate the carboxyl groups on the CM5 chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
- Inject the HER2 protein (diluted in immobilization buffer to ~20 μg/mL) over the activated surface until the desired immobilization level (~2000-5000 Response Units) is achieved.
- Inject the blocking reagent for 7 minutes to deactivate any remaining active esters.
- A reference flow cell is prepared similarly but without the injection of the HER2 protein to allow for reference subtraction.
- Analyte Binding Assay (Kinetics):
  - Prepare a serial dilution of PROTAC HER2 degrader-1 in running buffer. The
    concentration range should span from at least 10-fold below to 10-fold above the expected
    Kd (e.g., 0.1 nM to 1 μM). Ensure the final DMSO concentration is consistent across all
    samples and is low (<2%) to avoid buffer mismatch effects.</li>
  - Inject the different concentrations of the PROTAC over the HER2-immobilized and reference flow cells at a constant flow rate (e.g., 30 μL/min).
  - Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).
  - Between cycles, inject the regeneration solution to remove any bound analyte and restore the surface.

#### Data Analysis:

- The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.
- The processed sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
- This fitting process yields the kinetic rate constants, ka (on-rate) and kd (off-rate).



• The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.



Click to download full resolution via product page



Caption: Experimental Workflow for SPR Binding Assay.

This technical guide provides a foundational understanding of **PROTAC HER2 degrader-1**, its binding characteristics, and the methods used to assess its interaction with the HER2 target. The combination of potent binding affinity from its Tucatinib warhead and efficient recruitment of the CRBN E3 ligase results in a highly effective degrader of the HER2 oncoprotein.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aragen.com [aragen.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- To cite this document: BenchChem. [PROTAC HER2 degrader-1 binding affinity to HER2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610871#protac-her2-degrader-1-binding-affinity-to-her2]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com